Calcium bis(2-C-(hydroxymethyl)-D-mannonate)

Description

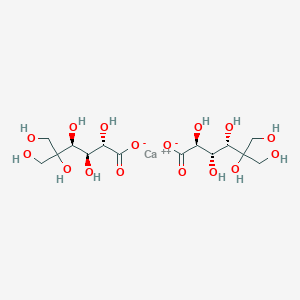

Calcium bis(2-C-(hydroxymethyl)-D-mannonate) is a calcium salt derived from a modified mannonic acid, where a hydroxymethyl group is substituted at the 2-C position of the D-mannonate backbone. The "bis" designation indicates two moles of the acid ligand coordinate with one calcium ion. Structurally, it belongs to the family of sugar acid-derived calcium salts, which are known for their roles in chelation, solubility, and bioavailability.

Properties

CAS No. |

97334-72-0 |

|---|---|

Molecular Formula |

C14H26CaO16 |

Molecular Weight |

490.42 g/mol |

IUPAC Name |

calcium;(2S,3S,4S)-2,3,4,5,6-pentahydroxy-5-(hydroxymethyl)hexanoate |

InChI |

InChI=1S/2C7H14O8.Ca/c2*8-1-7(15,2-9)5(12)3(10)4(11)6(13)14;/h2*3-5,8-12,15H,1-2H2,(H,13,14);/q;;+2/p-2/t2*3-,4+,5+;/m11./s1 |

InChI Key |

CODDTHODRLRBRO-GDQVUBHPSA-L |

Isomeric SMILES |

C(C(CO)([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O.C(C(CO)([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C(CO)(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Synthesis from D-Mannose

- Reagents : D-Mannose, Calcium hydroxide, Hydrochloric acid

- Process :

- D-Mannose is treated with Calcium hydroxide in an aqueous solution.

- The mixture is stirred at room temperature for several hours.

- Hydrochloric acid is added to adjust the pH to neutral, promoting the formation of the calcium salt.

- The product is filtered and dried to obtain Calcium bis(2-C-(hydroxymethyl)-D-mannonate).

Method 2: Hydrolysis of Calcium D-Gluconate

- Reagents : Calcium D-Gluconate, Hydrochloric acid

- Process :

- Calcium D-Gluconate is dissolved in water and treated with hydrochloric acid.

- The solution is heated to facilitate hydrolysis, converting gluconate into mannonate derivatives.

- Upon cooling, the solution is neutralized and concentrated to precipitate Calcium bis(2-C-(hydroxymethyl)-D-mannonate).

Method 3: Enzymatic Synthesis

- Reagents : Enzymes (e.g., Gluconobacter oxydans), D-Mannose

- Process :

- D-Mannose is subjected to enzymatic oxidation using Gluconobacter oxydans.

- The reaction is carried out in a buffered solution at controlled temperatures.

- Following the enzymatic reaction, calcium ions are introduced to form the calcium salt.

The following table summarizes the key aspects of each preparation method:

| Method | Reagents | Conditions | Yield Potential | Complexity |

|---|---|---|---|---|

| Direct Synthesis | D-Mannose, Calcium hydroxide | Room temperature | Moderate | Low |

| Hydrolysis of Calcium D-Gluconate | Calcium D-Gluconate, HCl | Heated hydrolysis | High | Moderate |

| Enzymatic Synthesis | Enzymes, D-Mannose | Controlled temperature | High | High |

Yield and Purity : The enzymatic method tends to yield higher purity products due to the specificity of enzymes in catalyzing reactions without producing unwanted by-products. In contrast, chemical methods may require extensive purification steps.

Scalability : Direct synthesis and hydrolysis methods are more scalable for industrial applications due to their simpler setups and lower costs compared to enzymatic synthesis which may require more sophisticated bioreactors.

Environmental Impact : Enzymatic synthesis is generally considered more environmentally friendly as it operates under milder conditions and produces fewer harmful by-products compared to chemical methods.

The preparation of Calcium bis(2-C-(hydroxymethyl)-D-mannonate) can be achieved through various methods, each with its own advantages and challenges. The choice of method depends on factors such as desired yield, purity requirements, scalability, and environmental considerations. Further research could focus on optimizing these processes for better efficiency and sustainability in industrial applications.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(2-C-(hydroxymethyl)-D-mannonate) can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of D-mannuronic acid.

Reduction: Reduction reactions can convert it back to D-mannose or other sugar alcohols.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include D-mannuronic acid, D-mannose, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Calcium bis(2-C-(hydroxymethyl)-D-mannonate) has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other sugar derivatives and as a chelating agent.

Biology: It is studied for its role in cellular metabolism and as a potential biomarker for certain diseases.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for metabolic disorders.

Mechanism of Action

The mechanism of action of calcium bis(2-C-(hydroxymethyl)-D-mannonate) involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This can influence enzymatic activities and metabolic pathways. Additionally, its sugar moiety can interact with carbohydrate receptors on cell surfaces, influencing cellular signaling and transport processes .

Comparison with Similar Compounds

Key Differences :

- Structure: Calcium gluconate lacks the branched hydroxymethyl group present in the mannonate derivative, resulting in distinct stereochemical and solubility profiles.

- Applications: Calcium gluconate has established therapeutic uses due to its rapid absorption and low toxicity , whereas the mannonate analog’s applications remain speculative without direct studies.

D-Glyceric Acid Calcium Dihydrate

D-Glyceric acid calcium dihydrate (CAS 6000-41-5) has the formula C₃H₆O₄·Ca₀.₅·H₂O, representing a simpler sugar acid derivative with a three-carbon backbone .

Key Differences :

- Safety Data: Unlike calcium gluconate, both D-glyceric acid calcium and the mannonate analog lack comprehensive safety profiles, necessitating further research .

Data Tables

Table 1: Structural and Chemical Properties

Note: Specific data for the target compound is inferred from structural analogs due to absence in evidence.

Research Findings and Discussion

- Solubility and Bioavailability: Calcium gluconate’s linear structure enhances solubility, making it ideal for intravenous administration. The mannonate derivative’s branched structure may reduce solubility but improve metal-binding affinity.

- Chelation Potential: The hydroxymethyl group in the mannonate analog could enhance calcium coordination compared to gluconate, though experimental validation is needed.

- Toxicology: Calcium gluconate’s safety is well-documented, while the glycerate and mannonate derivatives require rigorous testing for human use .

Biological Activity

Calcium bis(2-C-(hydroxymethyl)-D-mannonate), a calcium salt of a hydroxymethyl mannonate derivative, has garnered attention in recent years for its potential biological activities. This compound is known for its antioxidant properties, ability to modulate enzyme activities, and potential therapeutic effects in various medical conditions. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

Calcium bis(2-C-(hydroxymethyl)-D-mannonate) is derived from D-mannose, featuring hydroxymethyl groups that enhance its biological interactions. The molecular formula is C_12H_22CaO_10, and it exhibits a relatively low molecular weight, which may contribute to its bioavailability and activity.

Biological Activities

-

Antioxidant Activity

- The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to the presence of hydroxymethyl groups that can scavenge free radicals.

- A study indicated that Calcium bis(2-C-(hydroxymethyl)-D-mannonate) demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

-

Enzyme Modulation

- Research has shown that this compound can influence the activity of various enzymes linked to metabolic pathways. For instance, it has been reported to enhance the activity of certain dehydrogenases, which are vital for cellular metabolism.

- In vitro studies demonstrated that the compound could increase the catalytic efficiency of lactate dehydrogenase by stabilizing its active conformation .

-

Anti-inflammatory Effects

- Preliminary studies suggest that Calcium bis(2-C-(hydroxymethyl)-D-mannonate) may possess anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

- A controlled experiment revealed a significant reduction in interleukin-6 (IL-6) levels upon treatment with this compound, indicating its potential role in managing inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Dose-dependent reduction in ROS levels | |

| Enzyme Modulation | Increased lactate dehydrogenase activity | |

| Anti-inflammatory | Reduced IL-6 levels in vitro |

Case Study: Neuroprotection

A case study involving neuronal cell lines treated with Calcium bis(2-C-(hydroxymethyl)-D-mannonate) demonstrated neuroprotective effects against glutamate-induced toxicity. The treatment resulted in reduced cell death and improved cell viability compared to untreated controls. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Q & A

Q. What are the recommended methods for synthesizing calcium bis(2-C-(hydroxymethyl)-D-mannonate) in laboratory settings?

Synthesis typically involves neutralization reactions between D-mannonate derivatives and calcium salts under controlled pH conditions. For example, reacting 2-C-(hydroxymethyl)-D-mannonic acid with calcium hydroxide in aqueous media at pH 8–10, followed by crystallization. The compound’s CAS RN 97334-72-0 confirms its identity, but detailed synthetic protocols may require optimization based on purity requirements. Characterization via NMR (to confirm hydroxyl and calcium coordination) and elemental analysis is critical.

Q. How can researchers characterize the structural and thermal stability of this compound?

Key techniques include:

- X-ray Diffraction (XRD) : To determine crystalline structure and calcium coordination geometry.

- FT-IR Spectroscopy : To identify functional groups (e.g., hydroxyl, carboxylate) and confirm ligand binding .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and dehydration behavior, common in calcium-carbohydrate complexes.

- HPLC or Ion Chromatography : For purity assessment, especially if the compound is hygroscopic or prone to hydrolysis.

Q. What experimental conditions are critical for maintaining the stability of calcium bis(2-C-(hydroxymethyl)-D-mannonate) in aqueous solutions?

Stability studies should focus on:

- pH Control : Calcium-carbohydrate complexes often degrade in acidic conditions; maintain pH >7.0 to prevent hydrolysis.

- Temperature : Store solutions at 4°C to minimize thermal decomposition.

- Chelating Agents : Avoid buffers with competing ions (e.g., EDTA) that might displace calcium.

- Oxygen Exclusion : Use nitrogen-purged environments if redox-sensitive functional groups (e.g., hydroxymethyl) are present.

Advanced Research Questions

Q. How does calcium bis(2-C-(hydroxymethyl)-D-mannonate) interact with enzymes like D-mannonate dehydrogenase, and what assays are suitable for studying this?

The compound may act as a substrate or inhibitor for enzymes such as D-mannonate dehydrogenase (EC 1.1.1.57), which oxidizes D-mannonate to D-fructuronate using NAD+ . To investigate:

- Kinetic Assays : Monitor NADH production spectrophotometrically (340 nm) in the presence of the compound.

- Inhibition Studies : Use varying concentrations of the calcium complex to determine IC50 values.

- Isothermal Titration Calorimetry (ITC) : To quantify binding affinity and thermodynamic parameters.

Q. What metabolic pathways or degradation products should be considered when studying this compound in biological systems?

Potential pathways include:

- Enzymatic Oxidation : Analogous to D-mannonate metabolism, leading to fructuronate derivatives .

- Hydrolysis : In acidic environments, the hydroxymethyl group may undergo cleavage, forming simpler calcium-carbohydrate complexes.

- Microbial Degradation : Soil or gut microbiota could metabolize the compound, requiring LC-MS/MS to identify byproducts. Reference methodologies from hydrazine compound studies (e.g., tracking diazonium ion formation) for analogous analytical strategies.

Q. How can researchers resolve contradictions in reported data on calcium-carbohydrate complex solubility or reactivity?

Methodological approaches include:

- Cross-Validation : Replicate experiments using multiple techniques (e.g., gravimetric analysis vs. UV-Vis quantification).

- Ionic Strength Adjustments : Test solubility in varying salt concentrations to identify ion-specific effects.

- Advanced Spectroscopic Techniques : Use EXAFS (Extended X-ray Absorption Fine Structure) to clarify calcium coordination environments, which may explain reactivity discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.